molecular formula C16H23BrN2O.HCl B1146506 N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride CAS No. 1177600-74-6

N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride

Cat. No. B1146506
M. Wt: 375.73
InChI Key:
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Description

N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride (NBP) is a synthetic compound that has been used for a variety of scientific research applications. It is a derivative of benzamide and is used as a reagent for organic synthesis. NBP has been used in a wide range of biochemical and physiological studies, including studies on protein folding, enzyme inhibition, and drug delivery.

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

One application of similar compounds is as neurokinin-1 (NK1) receptor antagonists. Harrison et al. (2001) explored a compound with similar structural properties, emphasizing its potential in treating emesis and depression due to its high affinity and long-lasting action as an h-NK1 receptor antagonist (Harrison et al., 2001).

Synthesis and Crystal Structure Analysis

Bai et al. (2012) investigated the synthesis and crystal structure of a compound related to N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride. They noted its potential biological activity against Mycobacterium phlei 1180, showcasing its relevance in microbiological research (Bai et al., 2012).

Photocleavage Reactions

Research by Fu et al. (1998) on monothioimides, which bear resemblance to N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride, delved into their photochemistry and crystal structures. This study opens avenues for understanding the photoreactive properties of such compounds, which could have implications in photochemical applications (Fu et al., 1998).

Fluorescent ATRP Initiator

Kulai and Mallet-Ladeira (2016) synthesized a compound analogous to N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride, highlighting its efficiency as a fluorescent ATRP initiator in polymerizations. This indicates potential applications in polymer chemistry and materials science (Kulai & Mallet-Ladeira, 2016).

Palladium(II) Chloride Complexes

Palombo et al. (2019) investigated palladium(II) chloride complexes with ligands structurally similar to N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride. Their study provides insights into the potential use of such compounds in creating new metal-organic frameworks and catalysts (Palombo et al., 2019).

Synthesis and Evaluation as α₁-Adrenoceptors Antagonists

Xi et al. (2011) conducted research on DDPH analogs, structurally related to N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride, for their potential as α₁-adrenoceptors antagonists. This suggests the compound’s relevance in cardiovascular research (Xi et al., 2011).

Herbicidal Activity

Liu et al. (2008) synthesized and tested a compound similar to N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride for herbicidal activity. This indicates potential agricultural applications, particularly in weed management (Liu et al., 2008).

Distribution in Warm-Blooded Animals

Shormanov et al. (2016) examined the distribution of a structurally related compound, tropicamide, in warm-blooded animals, providing a basis for understanding the pharmacokinetics of similar compounds (Shormanov et al., 2016).

Activity Against Trypanosoma Cruzi

Pereira et al. (1998) explored the activity of propenamine derivatives against Trypanosoma cruzi. Their research hints at potential therapeutic applications for similar compounds in treating parasitic infections (Pereira et al., 1998).

properties

IUPAC Name

N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O.ClH/c1-12-9-13(2)11-19(10-12)8-7-16(20)18-15-5-3-14(17)4-6-15;/h3-6,12-13H,7-11H2,1-2H3,(H,18,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQESCHFXROUCOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCC(=O)NC2=CC=C(C=C2)Br)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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